Cas no 790713-33-6 (Pazopanib)

Pazopanib structure
Pazopanib structure
Productnaam:Pazopanib
CAS-nummer:790713-33-6
MF:C21H23N7O2S
MW:437.518021821976
CID:842192
PubChem ID:10113978

Pazopanib Chemische en fysische eigenschappen

Naam en identificatie

    • Pazopanib
    • 5-[4-[(2,3-Dimethyl-2H-indazol-6-yl)-methyl-amino]-pyrimidin-2-ylamino]-2-methyl-benzenesulfonamide
    • GW 786034
    • GW-786034
    • CHEBI:71219
    • DSSTox_CID_28659
    • DSSTox_RID_82929
    • GW 78603
    • Pazopanib [INN]
    • pazopanibum
    • UNII-7RN5DR86CK
    • Votrient
    • 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
    • EX-A1241
    • 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]-pyrimidin-2-yl]amino]-2-methyl-benzenesulfonamide
    • PAZOPANIB [VANDF]
    • 5-(3-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)phenylamino)-2-methylbenzenesulfonamide
    • GW786034
    • HY-10208
    • 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]-2-pyrimidinyl}amino)-2-methylbenzenesulfonamide
    • GW7 86034
    • HMS3244C22
    • Z1541638525
    • Q-101400
    • GW 786034B
    • PAZOPANIB [EMA EPAR]
    • NSC800839
    • 5-({4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide
    • AB01273967-02
    • AM20090659
    • MFCD11616589
    • CS-0269
    • DTXSID8048733
    • SW218082-3
    • BCPP000129
    • DTXCID1028659
    • indazolylpyrimidine 13
    • s3012
    • Pazopanib [INN:BAN]
    • AS-11066
    • 7RN5DR86CK
    • PAZOPANIB [MI]
    • Benzenesulfonamide, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-
    • BCP01839
    • 790713-33-6
    • Kinome_3790
    • GW780604
    • BCP9001053
    • SCHEMBL588608
    • JMC514632 Compound 13
    • CAS-444731-52-6
    • HSDB 8210
    • HMS3745G05
    • PAZOPANIB [WHO-DD]
    • 444731-52-6
    • 5-(4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-ylamino)-2-methylbenzenesulfonamide
    • Tox21_113174
    • AB01273967_05
    • 5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide
    • GW-780604
    • 5-[[4-[(2,3-dimethyl-2h-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide
    • CUIHSIWYWATEQL-UHFFFAOYSA-N
    • NSC-800839
    • BD164238
    • NCGC00188865-02
    • BDBM26474
    • FT-0684794
    • A19406
    • AKOS005145819
    • cid_10113978
    • GTPL5698
    • Q7157043
    • AB01273967_06
    • DB06589
    • NCGC00188865-01
    • FT-0659928
    • P-6706
    • NSC752782
    • NSC-752782
    • NCGC00188865-10
    • BRD-K74514084-003-02-7
    • NSC 752782
    • NCGC00188865-03
    • Pazopanib- Bio-X
    • HMS3244C21
    • CCG-265010
    • 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzene-1-sulfonamide
    • 5-[[4-[(2,3-dimethyl-2h-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide
    • Tox21_113174_1
    • Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)-2-pyrimidinyl)amino)-2-methyl-
    • AC-8522
    • HMS3244D21
    • Pazopanib (free base)
    • AB01273967-01
    • 5-[[4-[(2,3-dimethyl-6-indazolyl)-methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide
    • HMS3656L14
    • NS00070516
    • A839572
    • AR-270/43507999
    • CHEMBL477772
    • EN300-57325
    • 5-[[4-[(2,3-dimethylindazol-6-yl)-methyl-amino]pyrimidin-2-yl]amino]-2-methyl-benzenesulfonamide
    • SB17290
    • Inchi: InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)
    • InChI-sleutel: CUIHSIWYWATEQL-UHFFFAOYSA-N
    • LACHT: CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N

Berekende eigenschappen

  • Exacte massa: 437.16339418g/mol
  • Monoisotopische massa: 437.16339418g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 5
  • Complexiteit: 717
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 127Ų
  • XLogP3: 3.1
Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd